6-(Furan-3-yl)-2-methylpyrimidin-4-amine
Description
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Properties
IUPAC Name |
6-(furan-3-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-8(4-9(10)12-6)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSDIESOJPPSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(Furan-3-yl)-2-methylpyrimidin-4-amine is a heterocyclic compound that combines a furan ring with a pyrimidine moiety. This structural combination is known to impart significant biological activities, making it a subject of interest in medicinal chemistry and agricultural sciences. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound features:
- Furan ring at the 6-position.
- Methyl group at the 2-position of the pyrimidine ring.
This unique arrangement contributes to its reactivity and interaction with biological targets.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Furan ring at 6-position | Contains a methyl group at the 2-position |
| 2-(furan-3-yl)-N-methylpyrimidin-4-amine | Furan attached to pyrimidine | Potential for antimicrobial activity |
| 5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amine | Fluorine enhances binding | Investigated for antiviral and antibacterial properties |
Biological Activities
Research indicates that compounds containing both furan and pyrimidine rings exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can possess significant antibacterial properties, making them potential candidates for developing new antibiotics. The mechanism often involves binding to bacterial enzymes or receptors, disrupting their function.
- Plant Growth Regulation : Furopyrimidine derivatives, including this compound, have been reported to enhance vegetative growth in wheat plants. They act similarly to auxins, promoting root and shoot development at specific concentrations (e.g., ). This suggests potential applications in agriculture as growth regulators .
- Medicinal Chemistry Applications : The compound has been explored for its ability to interact with specific molecular targets in various diseases, including cancer and infections. Its structure allows it to modulate enzyme activity through mechanisms such as hydrogen bonding and hydrophobic interactions .
The biological activity of this compound can be attributed to its ability to interact with specific targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by fitting into their active sites.
- Receptor Modulation : It can act as a ligand for various receptors, altering their signaling pathways.
Study on Antimicrobial Properties
A recent study evaluated the antibacterial efficacy of several furan-pyrimidine derivatives, including this compound. The results indicated that these compounds showed potent activity against gram-positive bacteria, suggesting their potential use in treating bacterial infections.
Plant Growth Regulation Experiment
In another study focused on agricultural applications, researchers treated wheat plants with various concentrations of furopyrimidine derivatives. The results demonstrated significant increases in root and shoot lengths compared to control groups, indicating the compound's effectiveness as a plant growth regulator .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
